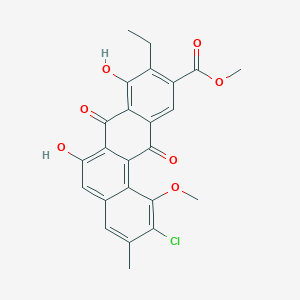
Chlorocyclinone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorocyclinone A: is a member of the angucycline family of compounds, which are known for their complex structures and significant biological activities. This compound is characterized by its chlorinated structure and is derived from the mycelium of the Streptomyces species
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chlorocyclinone A involves several key steps, including the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and iron-catalyzed ring-closing carbonyl-olefin metathesis reactions . The process begins with the assembly of the biaryl product, which is then subjected to ring-closing reactions to form the desired angucycline skeleton. Late-stage oxidation with ruthenium chloride and an oxidant leads to the formation of chlorinated compounds .
Industrial Production Methods: this compound is typically produced through fermentation processes involving the Streptomyces species. The mycelium of these bacteria is cultured under specific conditions to maximize the yield of this compound . The compound is then extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Chlorocyclinone A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions using chlorine or bromine are common for introducing halogen atoms into the structure.
Major Products Formed: The major products formed from these reactions include various chlorinated derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
Chlorocyclinone A has a wide range of scientific research applications:
Mechanism of Action
Chlorocyclinone A exerts its effects by interacting with specific molecular targets and pathways. It antagonizes the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in regulating glucose and lipid metabolism . By inhibiting PPAR-γ activation, this compound can modulate metabolic pathways and potentially treat metabolic disorders such as type 2 diabetes .
Comparison with Similar Compounds
Chlorocyclinone A is unique among angucycline compounds due to its chlorinated structure and potent biological activity. Similar compounds include:
Chlorocyclinone B, C, and D: These are other chlorinated angucyclinones isolated from the same Streptomyces species.
Allocyclinones: These hyperchlorinated angucyclinones possess similar antibacterial activities and are produced by different microbial taxa.
This compound stands out due to its specific antagonistic activity against PPAR-γ, which is not commonly observed in other angucycline compounds .
Properties
Molecular Formula |
C24H19ClO7 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
methyl 2-chloro-9-ethyl-6,8-dihydroxy-1-methoxy-3-methyl-7,12-dioxobenzo[a]anthracene-10-carboxylate |
InChI |
InChI=1S/C24H19ClO7/c1-5-11-12(24(30)32-4)8-13-16(20(11)27)22(29)17-14(26)7-10-6-9(2)19(25)23(31-3)15(10)18(17)21(13)28/h6-8,26-27H,5H2,1-4H3 |
InChI Key |
NFJVYTZFJNVKBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=C4C=C(C(=C(C4=C3C2=O)OC)Cl)C)O)C(=O)OC |
Synonyms |
chlorocyclinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















